5-Fluoro-3-n-pentoxyphenethyl alcohol
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Overview
Description
5-Fluoro-3-n-pentoxyphenethyl alcohol is an organic compound with the molecular formula C13H19FO2. It is a fluorinated phenethyl alcohol derivative, which means it contains a phenethyl alcohol backbone with a fluorine atom and a pentoxy group attached to it. Fluorinated compounds are known for their unique properties, such as increased stability and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-n-pentoxyphenethyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable phenethyl alcohol derivative with a fluorinating agent. For example, the reaction of 3-n-pentoxyphenethyl alcohol with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-n-pentoxyphenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-n-pentoxybenzaldehyde or 5-Fluoro-3-n-pentoxybenzoic acid.
Reduction: Formation of 5-Fluoro-3-n-pentoxyphenethyl hydrocarbon.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
5-Fluoro-3-n-pentoxyphenethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-n-pentoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pentoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenethyl alcohol
- 5-Fluoro-4-methoxyphenethyl alcohol
- 5-Fluoro-3-ethoxyphenethyl alcohol
Uniqueness
5-Fluoro-3-n-pentoxyphenethyl alcohol is unique due to the presence of both the fluorine atom and the pentoxy group, which confer distinct chemical and physical properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-fluoro-5-pentoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-7-16-13-9-11(5-6-15)8-12(14)10-13/h8-10,15H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAWZJKKGOHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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